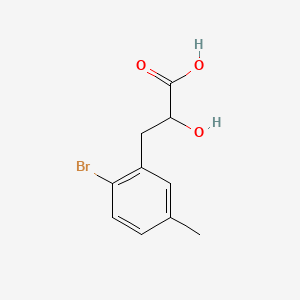
3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid: is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 5-methylphenyl derivatives followed by the introduction of the hydroxypropanoic acid group. One common method includes:
Hydroxypropanoic Acid Introduction: The brominated intermediate is then reacted with a suitable hydroxypropanoic acid precursor under basic or acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in sulfuric acid or potassium permanganate in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methylphenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Biochemical Studies: Used in studies to understand the interaction of brominated compounds with biological systems.
Industry:
作用機序
The mechanism of action of 3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets through its brominated aromatic ring and hydroxypropanoic acid moiety. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxypropanoic acid group can form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological pathways and exert specific effects depending on the context of its application .
類似化合物との比較
Comparison:
- Structural Differences: While all these compounds contain a brominated aromatic ring, they differ in the nature and position of the functional groups attached to the ring.
- Reactivity: The presence of different functional groups (e.g., acetic acid, benzoic acid, phenol) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structural properties. For example, 2-(2-Bromo-5-methylphenyl)acetic acid may be more suitable for pharmaceutical applications, while 5-Bromo-2-methylphenol may be used in material science .
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
3-(2-bromo-5-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChIキー |
FWSGMHVTIZDXCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


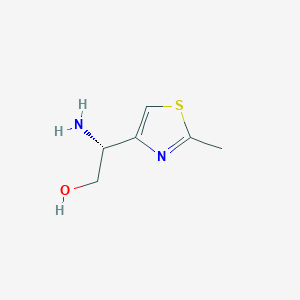
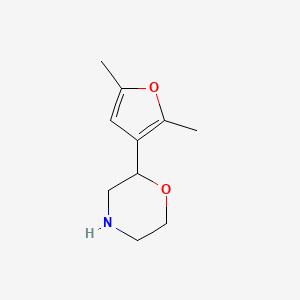

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
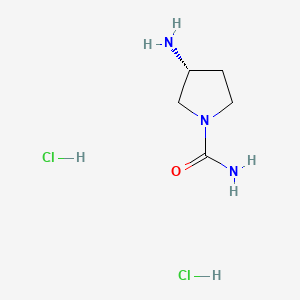
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
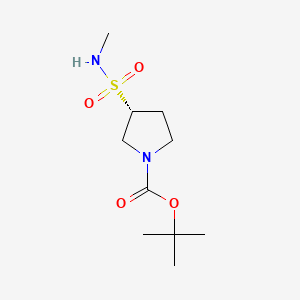
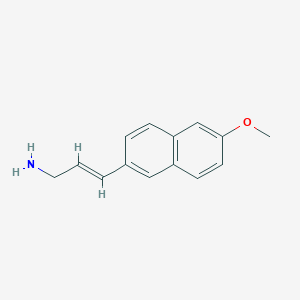


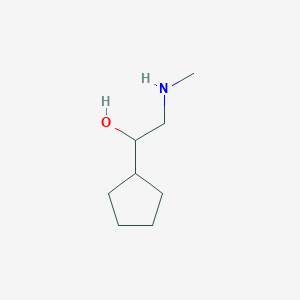
![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
